molecular formula C7H14ClNO2 B13947049 methyl (2S)-piperidinecarboxylate hydrochloride

methyl (2S)-piperidinecarboxylate hydrochloride

Cat. No.: B13947049
M. Wt: 179.64 g/mol
InChI Key: DPEUAHJTOMWHIZ-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, methyl ester, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Piperidinecarboxylic acid, methyl ester, hydrochloride can be synthesized through several methods. One common method involves the esterification of 1-piperidinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of 1-piperidinecarboxylic acid, methyl ester, hydrochloride often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, methyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Piperidinecarboxylic acid, methyl ester, hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-piperidinecarboxylic acid, methyl ester, hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Pipecolinic acid:

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: A related compound used in chemical synthesis.

Uniqueness

1-Piperidinecarboxylic acid, methyl ester, hydrochloride is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of pharmaceuticals and other fine chemicals.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)8-5-3-2-4-6-8;/h2-6H2,1H3;1H

InChI Key

DPEUAHJTOMWHIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCCC1.Cl

Origin of Product

United States

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